molecular formula C20H20N4O3S B2420739 2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1105210-70-5

2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2420739
CAS No.: 1105210-70-5
M. Wt: 396.47
InChI Key: FFRCJYAWHAMAPM-UHFFFAOYSA-N
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Description

2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized from derivatives similar to the specified compound, showing potential as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Anticancer Activities

Compounds synthesized from the core structure of the specified chemical have demonstrated promising anticancer activity against a panel of 60 cancer cell lines (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020). Additionally, derivatives have shown antimicrobial activity against a range of bacterial and fungal strains, indicating their potential as broad-spectrum antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Structural Analysis and Characterization

X-ray crystallography has been employed to elucidate the structures of similar compounds, providing insight into their molecular conformations and potential interactions. Intramolecular hydrogen bonding is highlighted as a stabilizing factor for these molecules, which could influence their biological activities (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Novel Synthesis Approaches

Research has focused on developing new synthetic methodologies for the creation of complex heterocyclic structures derived from or similar to the specified compound. These studies contribute to the expansion of available compounds for testing as potential therapeutic agents or biological probes (Elian, Abdelhafiz, & abdelreheim, 2014).

Properties

IUPAC Name

2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-27-17-6-2-4-14(8-17)13-28-20-23-16(10-19(26)24-20)9-18(25)22-12-15-5-3-7-21-11-15/h2-8,10-11H,9,12-13H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRCJYAWHAMAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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